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Compound of Interest

Compound Name: 6-Chloro-2-methylhept-2-ene

Cat. No.: B15434989 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Chloro-2-methylhept-2-ene (C₈H₁₅Cl). Aimed at researchers, scientists, and

professionals in drug development, this document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for data acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Chloro-2-methylhept-
2-ene. This data has been generated using computational models and is intended to provide a

reference for the identification and characterization of this molecule.

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15434989?utm_src=pdf-interest
https://www.benchchem.com/product/b15434989?utm_src=pdf-body
https://www.benchchem.com/product/b15434989?utm_src=pdf-body
https://www.benchchem.com/product/b15434989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15434989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.10 t 1H H-3

~3.95 m 1H H-6

~2.05 m 2H H-4

~1.70 s 3H H-1

~1.65 m 2H H-5

~1.60 s 3H C2-CH₃

~1.50 d 3H H-7

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Atom

~135.0 C-2

~124.5 C-3

~60.0 C-6

~38.0 C-5

~30.0 C-4

~25.5 C-7

~23.0 C2-CH₃

~18.0 C-1

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3020 Medium =C-H Stretch

~2960-2850 Strong C-H Stretch (Alkyl)

~1670 Medium C=C Stretch

~1450 Medium C-H Bend (Alkyl)

~830 Medium =C-H Bend

~750 Strong C-Cl Stretch

Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

146/148 ~20 / ~7
[M]⁺ / [M+2]⁺ (Molecular Ion

Peak)

111 ~30 [M - Cl]⁺

83 ~100 [C₆H₁₁]⁺

69 ~80 [C₅H₉]⁺

55 ~60 [C₄H₇]⁺

41 ~90 [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 6-Chloro-2-methylhept-2-ene.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to

achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, a dilute solution of the compound in a suitable solvent (e.g.,

CCl₄) can be prepared and placed in a liquid IR cell.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the salt plates or the solvent is recorded first and

automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.
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Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-methylhept-2-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15434989#spectroscopic-data-for-6-chloro-2-
methylhept-2-ene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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